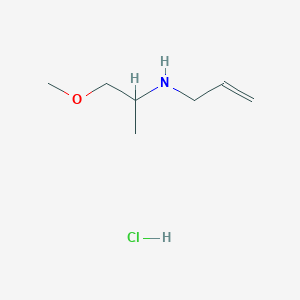

(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine hydrochloride typically involves the reaction of 1-methoxypropan-2-amine with prop-2-en-1-yl chloride in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .

Analyse Chemischer Reaktionen

Oxidation Reactions

The allyl group and tertiary amine are susceptible to oxidation under specific conditions:

-

Mechanism : Ozone reacts with the allyl double bond to form ozonides, which decompose to carbonyl compounds. Amine oxidation proceeds via radical intermediates or electrophilic attack on nitrogen.

Reduction Reactions

The hydrochloride salt’s amine can undergo reductive modifications:

-

Mechanism : Catalytic hydrogenation reduces the allyl double bond, while reductive alkylation involves imine formation followed by borohydride reduction.

Nucleophilic Substitution

The methoxy group may participate in SN2 reactions under strong acidic or basic conditions:

-

Mechanism : BBr₃ cleaves the C-O bond via coordination to oxygen, followed by bromide attack.

Acid-Base Reactions

The compound’s amine can be deprotonated for further reactivity:

| Reaction Type | Reagents/Conditions | Major Products | Notes |

|---|---|---|---|

| Deprotonation | NaOH or K₂CO₃ | Free amine | Enhances nucleophilicity . |

| Salt formation | HCl gas | Hydrochloride salt | Reversible under basic conditions . |

-

Mechanism : Base abstracts the ammonium proton, regenerating the free amine for subsequent reactions.

Cycloaddition and Polymerization

The allyl group enables [3+2] cycloadditions or polymerization:

-

Mechanism : Radical initiators abstract hydrogen from the allyl group, initiating chain growth.

Comparative Reactivity with Analogues

Key differences from similar compounds:

Thermodynamic and Kinetic Constraints

-

Stability : The hydrochloride form stabilizes the amine against oxidation but reduces its nucleophilicity .

-

Reaction Optimization : Ultrasound irradiation (25 kHz) enhances reaction rates in solvent-mediated transformations, as seen in analogous InCl₃-catalyzed systems .

Mechanistic Pathways

Plausible mechanisms for key reactions:

-

Epoxidation :

Allyl+O3→OzonideH2OCarbonyl compounds -

Reductive Amination :

RCHO+R’NH2NaBH3CNRCH2NHR’

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine hydrochloride serves as:

- Building Block: It is used in the synthesis of more complex molecules.

- Reagent: Employed in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.

Biology

In biological research, this compound is utilized to:

- Investigate Biological Effects: It serves as a model compound for studying the interactions between amines and biological molecules.

- Explore Therapeutic Applications: It is researched for its potential effects on various biological pathways, contributing to drug development efforts.

Industry

The compound finds applications in industrial settings as:

- Intermediate in Synthesis: It is used in producing specialty chemicals and pharmaceuticals.

- Production of Agrochemicals: Its unique properties make it suitable for developing agricultural products.

Case Studies

- Biochemical Studies : Research has demonstrated that this compound can influence enzyme activity in specific biochemical pathways, providing insights into its potential therapeutic uses.

- Synthetic Methodologies : Several studies have reported successful applications of this compound as a reagent in synthesizing novel organic compounds, showcasing its versatility in organic chemistry.

- Industrial Applications : The compound has been utilized in creating agrochemicals that exhibit enhanced efficacy compared to traditional products, highlighting its importance in agricultural science.

Wirkmechanismus

The mechanism of action of (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(1-Methoxypropan-2-yloxy)propan-2-yl prop-2-enoate: This compound shares structural similarities with (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine hydrochloride but has different functional groups and properties.

1-Methoxypropan-2-amine hydrochloride: This compound is structurally related but lacks the prop-2-en-1-yl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biologische Aktivität

(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine hydrochloride is a compound of interest in biological research due to its unique structural features, including a methoxy group and an allyl amine structure. This compound has been studied for its potential biological activities, including antimicrobial properties, enzyme interactions, and effects on various biochemical pathways.

- Molecular Formula: C₇H₁₆ClNO

- Molecular Weight: 165.66 g/mol

- IUPAC Name: 1-methoxy-N-prop-2-enylpropan-2-amine; hydrochloride

- SMILES Notation: CC(COC)NCC=C.Cl

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of receptors and enzymes, influencing various biochemical pathways. The exact molecular targets depend on the context of use and the specific biological system being studied.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Enzyme Interactions

The compound's chiral nature allows for selective interactions with specific receptors and enzymes. It may act as an agonist or antagonist, which is valuable in studying biochemical pathways and developing pharmaceuticals targeting particular biological systems.

Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of this compound demonstrated its effectiveness against several pathogenic bacteria. The compound showed a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent.

Study 2: Enzyme Interaction Analysis

In another study, the compound was evaluated for its binding affinity to various enzymes involved in metabolic pathways. Results indicated significant interactions with key enzymes, suggesting that it could influence metabolic processes and potentially serve as a lead compound in drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group, allyl amine | Antimicrobial, enzyme modulation |

| 1-(1-Methoxypropan-2-yloxy)propan-2-yl prop-2-enoate | Similar structure but different functional groups | Distinct chemical properties |

| (2R)-1-methoxypropan-2-ylamine hydrochloride | Chiral amine | Selective receptor interactions |

Eigenschaften

IUPAC Name |

1-methoxy-N-prop-2-enylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-4-5-8-7(2)6-9-3;/h4,7-8H,1,5-6H2,2-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWMTDXRIULFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC=C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.